molecular formula C20H21FN2O B2377395 1-(2-Fluorophenyl)-4-(3-(3-methylphenyl)acryloyl)piperazine CAS No. 329779-85-3

1-(2-Fluorophenyl)-4-(3-(3-methylphenyl)acryloyl)piperazine

Cat. No.: B2377395
CAS No.: 329779-85-3
M. Wt: 324.399
InChI Key: ZEGMZFRARKLWRZ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-4-(3-(3-methylphenyl)acryloyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a methylphenyl acrylate moiety attached to a piperazine ring. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-(3-(3-methylphenyl)acryloyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-fluorobenzene and a suitable nucleophile.

    Attachment of the Methylphenyl Acrylate Moiety: The final step involves the acylation of the piperazine derivative with 3-(3-methylphenyl)acryloyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-(3-(3-methylphenyl)acryloyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-4-(3-(3-methylphenyl)acryloyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-(3-(3-methylphenyl)acryloyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-4-(3-(3-methylphenyl)acryloyl)piperazine
  • 1-(2-Bromophenyl)-4-(3-(3-methylphenyl)acryloyl)piperazine
  • 1-(2-Methylphenyl)-4-(3-(3-methylphenyl)acryloyl)piperazine

Uniqueness

1-(2-Fluorophenyl)-4-(3-(3-methylphenyl)acryloyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c1-16-5-4-6-17(15-16)9-10-20(24)23-13-11-22(12-14-23)19-8-3-2-7-18(19)21/h2-10,15H,11-14H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGMZFRARKLWRZ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.